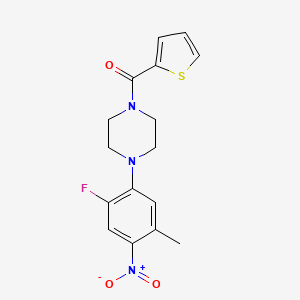
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in various scientific research studies due to its unique chemical properties. TFMPP is a potent serotonin receptor agonist and has been studied for its potential therapeutic applications in the treatment of various diseases.
作用机制
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine exerts its effects by binding to and activating serotonin receptors in the brain. It has a high affinity for 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound also has a weak affinity for other serotonin receptors, including 5-HT1A and 5-HT2A.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the stimulation of serotonin release and the inhibition of serotonin reuptake. It has also been shown to increase dopamine release in certain areas of the brain. This compound has been shown to have a positive effect on mood, appetite, and sleep, and has been studied for its potential use in the treatment of various psychiatric disorders.
实验室实验的优点和局限性
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has several advantages for use in lab experiments, including its potency and selectivity for serotonin receptors. It is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential for toxicity at high doses and its potential to produce unwanted side effects.
未来方向
There are several future directions for the study of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine, including its potential use in the development of new drugs for the treatment of psychiatric disorders. This compound may also be used as a tool in the study of serotonin receptor function and may provide insights into the mechanisms underlying various psychiatric disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and to identify any potential side effects or safety concerns associated with its use.
合成方法
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine can be synthesized using various methods, including the reaction of 2-fluoro-5-methyl-4-nitroaniline with 2-thiophenecarboxaldehyde in the presence of piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent. The resulting product is then purified using various chromatographic techniques.
科学研究应用
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including depression, anxiety, and schizophrenia. It has been shown to have a positive effect on serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been studied for its potential use as a diagnostic tool in the study of serotonin receptor function.
属性
IUPAC Name |
[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-11-9-14(12(17)10-13(11)20(22)23)18-4-6-19(7-5-18)16(21)15-3-2-8-24-15/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVMVMXZFZYJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5344715.png)
![N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5344727.png)

![7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5344741.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344742.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5344758.png)


![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
